Crystal Planarity and Intramolecular Hydrogen Bonding: A Structural Advantage for Cyclization
Single-crystal X-ray diffraction reveals that N-(4-Methoxyphenyl)maleamic acid adopts a near-perfect planar conformation, a key structural feature for efficient cyclodehydration. The dihedral angle between the benzene and maleamic acid planes is exceptionally small, at just 3.43 (5)° and 5.79 (3)° for its two unique molecules [1]. This is significantly more planar than many N-aryl analogs, such as N-(3-Chlorophenyl)maleamic acid, which exhibits a larger dihedral angle of 12.18(7)° [2]. This planarity is stabilized by a strong, short intramolecular O-H···O hydrogen bond within the maleamic acid unit [1].
| Evidence Dimension | Deviation from planarity (dihedral angle between phenyl ring and maleamic acid plane) |
|---|---|
| Target Compound Data | 3.43° and 5.79° (for two unique molecules in the asymmetric unit) |
| Comparator Or Baseline | N-(3-Chlorophenyl)maleamic acid: 12.18(7)° |
| Quantified Difference | The target compound is 6.4° - 8.8° more planar than the 3-chloro comparator. |
| Conditions | Single-crystal X-ray diffraction at 100 K [1] and 299 K [2]. |
Why This Matters
Greater planarity minimizes steric hindrance and optimizes orbital overlap for the cyclization to the corresponding maleimide, suggesting a more favorable and potentially higher-yielding conversion.
- [1] Gowda, B. T., Tokarčík, M., Shakuntala, K., Kožíšek, J., & Fuess, H. (2010). N-(4-Methoxyphenyl)maleamic acid. *Acta Crystallographica Section E*, 66(Pt 1), o124. View Source
- [2] Gowda, B. T., Tokarčík, M., Kožíšek, J., Sowmya, B. P., & Fuess, H. (2009). N-(3-Chlorophenyl)maleamic acid. *Acta Crystallographica Section E*, 65(Pt 10), o2494. View Source
